2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-15-5-3-13(4-6-15)11-17(22)21-18-20-16(12-24-18)14-7-9-19-10-8-14/h3-10,12H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQLQBGNUXLUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenylamine with acetic anhydride to form the ethoxyphenylacetamide intermediate.
Formation of the Pyridinyl Intermediate: Pyridine-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with thioamide to form the pyridinylthiazole intermediate.
Coupling Reaction: The final step involves the coupling of the ethoxyphenylacetamide intermediate with the pyridinylthiazole intermediate under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been investigated for its efficacy against various cancer cell lines:
- Breast Cancer : A thiazole-pyridine hybrid similar to this compound demonstrated significant anti-breast cancer activity with an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil (IC50 6.14 μM) .
- Mechanism of Action : The anticancer effects are attributed to the ability of the compound to inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling proteins involved in cell survival and growth .
Anticonvulsant Properties
The anticonvulsant potential of thiazole derivatives has been extensively studied. Compounds with structural similarities to 2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide have shown promising results in seizure models:
- Seizure Models : Analogues have been tested in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, showing effective protection rates ranging from 33% to 100% .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring significantly enhances anticonvulsant activity, suggesting that modifications to the structure could lead to more potent derivatives .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of thiazole-pyridine hybrids, one compound exhibited remarkable cytotoxicity against HT29 colorectal cancer cells with an IC50 of 2.01 µM. The study indicated that the presence of specific substituents on the thiazole ring could enhance the biological activity, providing insights into optimizing drug design .
Case Study 2: Anticonvulsant Activity
A recent investigation into a new series of thiazole-linked compounds revealed that one derivative showed a median effective dose (ED50) of 18.4 mg/kg in PTZ-induced seizures. This study emphasized the importance of structural modifications in enhancing anticonvulsant properties and suggested further exploration into similar compounds for therapeutic use .
Summary Table of Applications
| Application Type | Specific Activity | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines | IC50 values as low as 5.71 μM for breast cancer |
| Anticonvulsant | Protection in seizure models (MES & PTZ) | ED50 values around 18.4 mg/kg for effective seizure control |
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
The 4-ethoxyphenyl group distinguishes the target compound from analogs with methoxy, chloro, or fluoro substituents. For instance:
- N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) : Contains a 4-methoxyphenyl group instead of ethoxy, resulting in a lower molecular weight (408.52 vs. ~421.5 estimated for the target compound) and higher melting point (281–282°C) .
- 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) : A chloro substituent increases molecular weight (426.96) and reduces polarity compared to ethoxy .
Table 1: Substituent Effects on Key Properties
Thiazole Core Modifications
The pyridin-4-yl group on the thiazole ring contrasts with pyridin-3-yl or phenyl-substituted analogs:
Hybrid Structures with Additional Moieties
Key Research Findings and Implications
- Bioactivity trends : Piperazine-containing analogs (e.g., 14–18 ) show promise as MMP inhibitors, suggesting the target compound’s ethoxy group may modulate enzyme binding .
Biological Activity
2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- An ethoxyphenyl group
- A pyridinyl moiety
- A thiazole ring
These structural components contribute to its biological activity and potential applications in medicinal chemistry. The presence of the thiazole and pyridine rings is particularly significant, as derivatives of these structures have been associated with various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to modulate the activity of enzymes or receptors implicated in disease processes. For instance, studies suggest that similar compounds can inhibit cyclooxygenase enzymes and exhibit neuroprotective effects against Alzheimer's disease.
Antimicrobial Effects
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
Cytotoxicity and Anti-Cancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in HepG2 liver cancer cells, leading to G2/M cell cycle arrest . The IC50 values for related compounds indicate promising anti-cancer potential.
| Compound | IC50 (µM) | Effect |
|---|---|---|
| Compound 27 | 0.62 ± 0.34 | Cytotoxicity against HepG2 |
| Sorafenib | 1.62 ± 0.27 | Comparative standard |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of thiazole derivatives, revealing that certain analogs exhibited strong bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli. The results highlighted the importance of structural features in enhancing antimicrobial potency .
- Cytotoxicity Analysis : Another investigation focused on the cytotoxic effects of thiazole-containing compounds on cancer cells. The findings indicated that these compounds could effectively induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents in cancer treatment .
- Mechanistic Studies : Mechanistic evaluations using molecular docking and binding affinity assays have provided insights into how this compound interacts with target proteins involved in disease pathways, further supporting its therapeutic applications.
Q & A
Basic: What are the key considerations in designing a synthesis route for 2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with precursor preparation (e.g., thiazole and pyridine intermediates), followed by coupling reactions. Key steps include:
- Thiazole ring formation : 2-Aminothiazole derivatives can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thioureas .
- Acetamide coupling : Reacting the thiazole intermediate with 2-(4-ethoxyphenyl)acetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity, while bases like triethylamine neutralize byproducts .
- Purification : Column chromatography or recrystallization from ethanol ensures purity (>95%) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Temperature control : Maintaining 60–80°C during coupling reactions minimizes side reactions .
- Catalyst selection : Triethylamine or DMAP accelerates acylation, reducing reaction time .
- Solvent screening : Dichloromethane or acetone balances solubility and reaction kinetics .
- In-situ monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching .
- Post-synthesis treatment : Cold ethanol washes remove unreacted precursors, improving purity .
Basic: What spectroscopic techniques are essential for characterization?
Answer:
Critical techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., acetamide carbonyl at ~170 ppm) .
- IR spectroscopy : Peaks at ~1650–1700 cm validate amide C=O bonds .
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H] at m/z 380.2) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .
Basic: What in vitro assays evaluate biological activity?
Answer:
Recommended assays:
- Enzyme inhibition : Measure IC via fluorometric or colorimetric assays (e.g., caspase-3 for apoptosis studies) .
- Antimicrobial screening : Broth microdilution determines MICs against S. aureus or C. albicans .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., A549) assesses selective toxicity .
- Receptor binding : Radioligand assays quantify affinity for targets like mGluR5 .
Advanced: How do electron-withdrawing substituents affect biological activity?
Answer:
Substituent effects are evaluated via:
- QSAR modeling : Correlates logP, Hammett constants (σ), and bioactivity. Halogens (e.g., -Cl) enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- Comparative SAR : Para-substituted electron-withdrawing groups (e.g., -NO) on phenyl rings improve enzyme inhibition (e.g., α-glucosidase IC = 13–27 µM) .
- Crystallography : X-ray structures reveal substituent-induced conformational changes in target binding pockets .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
Strategies include:
- Standardized protocols : Uniform assay conditions (e.g., pH, incubation time) reduce variability .
- Dose-response validation : Replicate studies with gradient concentrations to confirm EC/IC trends .
- Structural analogs : Compare activity of derivatives to isolate substituent-specific effects .
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors .
Advanced: What is the proposed apoptotic mechanism, and how is it validated?
Answer:
The compound may induce apoptosis via caspase-3 activation, mimicking tyrosine kinase inhibitors (e.g., dasatinib). Validation methods:
- Caspase-3 assays : Fluorogenic substrates (e.g., DEVD-AMC) quantify enzyme activity in treated vs. control cells .
- Western blotting : Detect cleavage of PARP or caspase-3 precursors in A549 cells .
- Flow cytometry : Annexin V/PI staining confirms apoptotic cell populations .
- Kinase profiling : Screen against kinase panels to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
